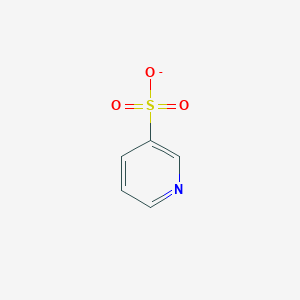

3-Pyridinesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H,7,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVECLMOWYVDJRM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NO3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Pyridinesulfonate: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 3-pyridinesulfonate, a crucial intermediate in the pharmaceutical and dye industries. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the two main synthetic routes: the direct sulfonation of pyridine (B92270) and a multi-step synthesis commencing from 3-chloropyridine.

Direct Sulfonation of Pyridine

The direct sulfonation of pyridine presents a concise route to this compound, although it necessitates harsh reaction conditions. This method involves the electrophilic substitution of a hydrogen atom on the pyridine ring with a sulfonic acid group.

Reaction Mechanism

The sulfonation of pyridine is an electrophilic aromatic substitution reaction. Pyridine is an electron-deficient aromatic ring, making it less reactive towards electrophiles compared to benzene. The reaction typically requires high temperatures and the use of a catalyst, such as mercuric sulfate (B86663). The electrophile in this reaction is sulfur trioxide (SO₃), which is present in fuming sulfuric acid (oleum).

The reaction proceeds as follows:

-

Formation of the Electrophile: Sulfur trioxide is the active electrophile.

-

Electrophilic Attack: The π-electrons of the pyridine ring attack the sulfur trioxide. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated, and substitution occurs preferentially at the 3-position, which is the least deactivated position.

-

Proton Transfer: A base (such as HSO₄⁻) removes a proton from the intermediate carbocation to restore aromaticity.

The role of the mercuric sulfate catalyst is not definitively established, but it is thought to facilitate the reaction by potentially forming an intermediate with pyridine that is more susceptible to electrophilic attack.[1]

Logical Relationship of Direct Sulfonation

References

3-Pyridinesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 636-73-7 Molecular Formula: C₅H₅NO₃S Molecular Weight: 159.16 g/mol [1][2]

This technical guide provides an in-depth overview of 3-Pyridinesulfonate, also known as 3-Pyridinesulfonic acid, a versatile heterocyclic organic compound. It serves as a crucial building block and intermediate in a wide range of applications, from pharmaceutical synthesis to materials science.[3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical and quantitative data for 3-Pyridinesulfonic acid.

| Property | Value | Reference |

| CAS Number | 636-73-7 | [1][6][7] |

| Molecular Formula | C₅H₅NO₃S | [1][6] |

| Molecular Weight | 159.16 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | [1][2] |

| Solubility | Soluble in water | [1] |

| Purity | ≥98% | [6] |

Synthesis of 3-Pyridinesulfonic Acid

The industrial production of 3-Pyridinesulfonic acid is a multi-step process that typically begins with the oxidation of 3-chloropyridine (B48278). This is followed by a sulfonation step and subsequent reduction to yield the final product.[8]

Experimental Protocol: Synthesis from 3-Chloropyridine

This protocol outlines a common method for the synthesis of 3-Pyridinesulfonic acid.

Step 1: Oxidation of 3-Chloropyridine to 3-Chloro-pyridine-N-oxide

-

Dissolve 3-chloropyridine in a suitable solvent, such as acetic acid.

-

Add an oxidizing agent, for instance, hydrogen peroxide, to the solution. This reaction is typically carried out at a controlled temperature, ranging from room temperature up to approximately 100°C.[8]

-

The resulting 3-chloro-pyridine-N-oxide can be separated from the reaction mixture using solvents or by precipitation with inorganic or organic bases.[8]

Step 2: Sulfonation of 3-Chloro-pyridine-N-oxide

-

The separated 3-chloro-pyridine-N-oxide is then reacted with a sulfonating agent.

-

This reaction introduces the sulfonic acid group onto the pyridine (B92270) ring, forming pyridine-3-sulfonic acid-N-oxide.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

-

The pyridine-3-sulfonic acid-N-oxide intermediate is then reduced to remove the N-oxide.

-

A common method for this step is catalytic hydrogenation.

-

The crude solution of pyridine-3-sulfonic acid-N-oxide can be made alkaline with sodium hydroxide (B78521) and then hydrogenated in the presence of a catalyst like Raney nickel.[8]

-

The hydrogenation is typically carried out at elevated temperatures (e.g., 100°C) and pressures (e.g., 7 bars).[8]

-

After the reaction is complete, the catalyst is filtered off, and the 3-Pyridinesulfonic acid is isolated from the solution.

Applications in Research and Drug Development

3-Pyridinesulfonic acid is a valuable precursor in the synthesis of a variety of organic molecules. Its utility stems from the presence of both a pyridine ring, a common scaffold in pharmaceuticals, and a sulfonic acid group, which can be used to modulate solubility and for further chemical transformations.[3][4]

Pharmaceutical Intermediate

While 3-Pyridinesulfonic acid itself is not typically the active pharmaceutical ingredient, it serves as a key intermediate in the production of various drugs.[1] Notably, it is recognized as an impurity of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[9] This highlights its role as a building block in the synthesis of complex pharmaceutical compounds. The pyridine moiety is a prevalent feature in many FDA-approved drugs due to its ability to engage in hydrogen bonding and π–π stacking interactions with biological targets, thereby enhancing binding affinity and specificity.[10]

Other Industrial Applications

Beyond its role in pharmaceuticals, 3-Pyridinesulfonic acid has several other industrial applications:

-

Electroplating: It is used as an additive in electroplating baths to improve the quality and uniformity of metal coatings.[1]

-

Dyes: It is an intermediate in the manufacturing of water-soluble reactive dyes.[4][8]

-

Catalysis: The sulfonic acid group contributes to its use in catalyst development, where it can enhance catalytic activity and selectivity.[4]

-

Materials Science: It is employed in modifying biomolecules and in the creation of novel functional materials.[4]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or signaling pathways directly modulated by 3-Pyridinesulfonic acid as a standalone molecule. Its primary role in the life sciences appears to be that of a chemical intermediate. However, the broader class of pyridine-containing compounds exhibits a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11] Derivatives of pyridinesulfonamides, which can be synthesized from 3-Pyridinesulfonic acid, are known to act as inhibitors of enzymes such as carbonic anhydrase.[12] Further research is needed to elucidate any intrinsic biological effects of 3-Pyridinesulfonic acid itself.

Safety and Handling

3-Pyridinesulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

- 1. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

- 2. 3-Pyridinesulfonic acid | 636-73-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Pyridinesulfonic acid | 636-73-7 | Benchchem [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. 3-吡啶磺酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of 3-Pyridinesulfonate Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-pyridinesulfonic acid, particularly 3-pyridinesulfonamides, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their anticancer, antibacterial, and enzyme-inhibiting properties. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.

Anticancer Activity

Recent studies have highlighted the potential of 3-pyridinesulfonate derivatives as potent anticancer agents. A notable class of these compounds, 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, has shown significant activity against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI50) values for a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides against a panel of human cancer cell lines.

| Compound ID | Substitution | Leukemia GI50 (µM) | Colon Cancer GI50 (µM) | Melanoma GI50 (µM) |

| 21 | 4-[4-(3,4-dichlorophenyl)piperazin-1-yl] | 13.6 | 14.9 | 14.2 |

Data sourced from a study on novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides[1].

Another pyridinesulfonamide derivative, FD268, has been identified as a potent pan-PI3K inhibitor with significant antiproliferative activity against acute myeloid leukemia (AML) cell lines[2].

| Compound ID | Target | HL-60 IC50 (µM) | MOLM-16 IC50 (µM) | Mv-4-11 IC50 (µM) | KG-1 IC50 (µM) | EOL-1 IC50 (µM) |

| FD268 | PI3K | 0.027 ± 0.003 | 0.072 ± 0.019 | 0.043 ± 0.004 | 1.191 ± 0.013 | 0.837 ± 0.118 |

Data represents the 50% inhibitory concentration (IC50) from an in vitro study[2].

Mechanism of Action: Targeting Signaling Pathways in Cancer

One of the key mechanisms through which pyridine (B92270) derivatives exert their anticancer effects is by inhibiting critical signaling pathways involved in cell proliferation and survival. In acute myeloid leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common and lead to constitutive activation of downstream signaling pathways, promoting leukemic cell growth[3].

Enzyme Inhibition

Certain 3-pyridinesulfonamide derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways.

Phosphodiesterase 3 (PDE3) Inhibition

PDE3 is involved in regulating cardiac muscle contractility and platelet aggregation. Inhibition of PDE3 can lead to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which has therapeutic implications.

Antibacterial Activity

While specific data for this compound derivatives is limited, the broader class of pyridine compounds has demonstrated notable antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

Quantitative Antibacterial Activity Data (Pyridine Derivatives)

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Pyridinium Salts | Staphylococcus aureus | 4 - 56 |

| Escherichia coli | 55 | |

| 3-(Pyridine-3-yl)-2-Oxazolidinones | Staphylococcus aureus | 32 - 64 |

This table presents a summary of MIC values from various studies on pyridine derivatives to illustrate their general antibacterial potential[4][5].

Experimental Protocols

General Workflow for Synthesis and Biological Evaluation

The discovery and development of novel bioactive this compound derivatives typically follow a structured workflow encompassing synthesis, purification, characterization, and biological screening.

Detailed Methodologies

A common method for measuring PDE activity is the IMAP® fluorescence polarization phosphodiesterase assay. This assay relies on the principle that PDE-mediated hydrolysis of a fluorescently labeled substrate (e.g., fluorescein-cAMP) allows it to bind to a large IMAP® binding reagent, resulting in an increase in fluorescence polarization. The inhibitory effect of a compound is determined by measuring the decrease in this polarization signal. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.

The minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain is typically determined using the broth microdilution method. This involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the bacteria is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

This compound derivatives, particularly sulfonamides, represent a promising and versatile chemical scaffold for the development of new therapeutic agents. Their demonstrated efficacy in cancer and potential as enzyme inhibitors and antibacterial agents warrant further investigation. Future research should focus on expanding the chemical diversity of this class of compounds, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to identify lead candidates for clinical development. The synthesis of more diverse libraries and high-throughput screening against a wider range of biological targets will be crucial in unlocking the full therapeutic potential of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]

3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) ring is a fundamental scaffold in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. Among the various functionalized pyridines, 3-pyridinesulfonate and its derivatives have emerged as particularly valuable and versatile building blocks in organic synthesis. The presence of the strongly electron-withdrawing sulfonate group at the 3-position significantly influences the electronic properties of the pyridine ring, rendering it amenable to a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of complex molecules.

Synthesis of 3-Pyridinesulfonic Acid and its Derivatives

The accessibility of this compound derivatives is crucial for their application. Several synthetic routes have been developed, each with its own advantages and limitations.

Direct Sulfonation of Pyridine

Direct sulfonation of pyridine is a classical method, though it often requires harsh conditions. Heating pyridine with fuming sulfuric acid in the presence of a mercury sulfate (B86663) catalyst can produce 3-pyridinesulfonic acid. However, the high temperatures and the use of toxic heavy metals are significant drawbacks.[1]

Synthesis from 3-Substituted Pyridines

More contemporary and environmentally benign methods often start from readily available 3-substituted pyridines.

A robust method involves a multi-step synthesis starting from 3-chloropyridine (B48278). This process includes the oxidation of 3-chloropyridine to its N-oxide, followed by nucleophilic substitution with a sulfite (B76179), and subsequent reduction to yield 3-pyridinesulfonic acid. This approach avoids the use of heavy metals.[2][3]

Another common precursor is 3-aminopyridine, which can be converted to 3-pyridinesulfonyl chloride through diazotization followed by a sulfonyl chloride substitution reaction.[4]

Key Derivatives and Their Reactivity

The utility of 3-pyridinesulfonic acid is often realized through its conversion to more reactive intermediates, primarily 3-pyridinesulfonyl chloride.

3-Pyridinesulfonyl Chloride

3-Pyridinesulfonyl chloride is a key intermediate that serves as a versatile reagent for introducing the 3-pyridinesulfonyl moiety into a wide range of molecules.[5] It is typically synthesized from 3-pyridinesulfonic acid by reaction with reagents such as phosphorus pentachloride or thionyl chloride.[6]

The primary application of 3-pyridinesulfonyl chloride is in the formation of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental to the synthesis of numerous biologically active compounds.

Applications in Synthesis

The this compound moiety is a key structural feature in several important pharmaceutical agents. Its ability to act as a bioisostere for other functional groups and its role in modulating the physicochemical properties of a molecule make it an attractive component in drug design.

Synthesis of Vonoprazan (B1684036)

A prominent example of the application of 3-pyridinesulfonyl chloride is in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[7] In the synthesis of Vonoprazan, 3-pyridinesulfonyl chloride is reacted with a substituted pyrrole (B145914) derivative to form the crucial sulfonamide linkage.[8][9][10]

Synthesis of Torasemide

Torasemide, a loop diuretic, is another important pharmaceutical that incorporates a pyridine-3-sulfonamide (B1584339) structure. Its synthesis involves the use of a substituted pyridine-3-sulfonyl chloride derivative.[11][12][13]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and reactions of this compound derivatives.

| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Synthesis of 3-Pyridinesulfonic Acid | 3-Chloropyridine-N-oxide | 3-Pyridinesulfonic Acid | 1. Na₂SO₃, H₂O, 145°C, 17h; 2. H₂, Raney Ni, 100°C, 7 bar, 6h | 75-80 | [2] |

| Synthesis of 3-Pyridinesulfonyl Chloride | 3-Pyridinesulfonic Acid | 3-Pyridinesulfonyl Chloride | PCl₅, POCl₃, reflux, 3h | 94 | [6] |

| Synthesis of 3-Pyridinesulfonyl Chloride | 3-Aminopyridine | 3-Pyridinesulfonyl Chloride | 1. NaNO₂, HCl, 0-5°C; 2. NaBF₄; 3. SO₂, CuCl | 90.7 | [14] |

| Synthesis of Pyridine-3-sulfonamide | Pyridine-3-sulfonyl chloride | Pyridine-3-sulfonamide | NH₃ in dioxane, THF, rt, 1h | 71 | [15] |

| Synthesis of Pyridine-3-sulfonamide | Pyridine-3-sulfonyl chloride HCl | Pyridine-3-sulfonamide | NH₃ in MeOH, DCM, rt, 50 min | 91 | [15] |

| Synthesis of Vonoprazan Intermediate | Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate | Pyridine-3-sulfonyl chloride hydrochloride, NaH, THF | 80 | [16] |

| Synthesis of 4-Chloropyridine-3-sulfonamide | 4-Hydroxypyridine | 4-Chloropyridine-3-sulfonamide | 1. Fuming H₂SO₄, HgSO₄, 190°C, 10h; 2. PCl₅, POCl₃, 120°C, 5h; 3. NH₃·H₂O, rt, 30 min | 67.4 (two steps) | [17] |

Experimental Protocols

Protocol 1: Synthesis of Pyridine-3-sulfonic Acid from 3-Chloropyridine-N-oxide[2]

This environmentally safer procedure avoids the use of heavy metals.

-

Sulfonation: In a suitable autoclave, dissolve 252 g of sodium sulfite in 700 mL of water. Add 129.6 g of crude 3-chloropyridine-N-oxide. Heat the mixture to 145°C under a nitrogen atmosphere and stir for 17 hours.

-

Reduction: Cool the reaction mixture to 60°C. Add 35 mL of ethanol (B145695), 35 g of 50% sodium hydroxide (B78521) solution, and 14 g of moist Raney nickel. Heat the suspension to 100°C and hydrogenate at 7 bar for 6 hours.

-

Work-up and Isolation: Cool the mixture to 50°C and filter off the catalyst. The filtrate can be further purified by crystallization from hot water or aqueous ethanol to yield pyridine-3-sulfonic acid.

Protocol 2: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Pyridinesulfonic Acid[6]

This protocol describes the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.3 g (64.8 mmol) of 3-pyridinesulfonic acid, 20.82 g (100 mmol) of phosphorus pentachloride, and 10 mL (109 mmol) of phosphorus oxychloride.

-

Reaction: Heat the mixture to reflux for 3 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is carefully quenched with ice water and extracted with a suitable organic solvent like methyl-tert-butyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield pyridine-3-sulfonyl chloride.

Protocol 3: Synthesis of Pyridine-3-sulfonamide[15]

This protocol is a general procedure for the formation of a sulfonamide from the sulfonyl chloride.

-

Reaction: To a solution of pyridine-3-sulfonyl chloride (1 g, 5.6 mmol) in tetrahydrofuran (B95107) (5 mL), add a 2 M solution of ammonia (B1221849) in dioxane (23.9 mL, 47.9 mmol). Stir the resulting suspension at room temperature for 1 hour.

-

Work-up and Isolation: Remove the solvent by rotary evaporation. Dissolve the residue in dichloromethane (B109758) and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to afford pyridine-3-sulfonamide.

Visualizations

Synthetic Workflow for Vonoprazan

The following diagram illustrates a synthetic pathway to Vonoprazan, highlighting the key role of 3-pyridinesulfonyl chloride.

References

- 1. chembk.com [chembk.com]

- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 3. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Pyridinesulfonic acid | 636-73-7 [chemicalbook.com]

- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

- 11. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. researchgate.net [researchgate.net]

- 14. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 15. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 16. CN107915720B - Novel preparation method of Vonoprazan - Google Patents [patents.google.com]

- 17. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Pyridinesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinesulfonic acid, a heterocyclic organic compound, and its corresponding sulfonate salts are utilized in various chemical syntheses and have potential applications in the pharmaceutical industry. Understanding the thermal stability and decomposition profile of 3-pyridinesulfonate is crucial for determining its shelf-life, processing conditions, and potential hazards. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the thermal properties of this compound. While specific, detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for 3-pyridinesulfonic acid is not extensively available in publicly accessible literature, this guide outlines the expected behavior based on related compounds and provides standardized protocols for its determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C5H5NO3S | [1][2] |

| Molecular Weight | 159.16 g/mol | [1][2] |

| Melting Point | >300 °C | [1][2][3][4][5] |

| Appearance | White to almost white crystalline powder | [3][6] |

Thermal Stability and Decomposition

Based on the high melting point of >300 °C reported by multiple sources, 3-pyridinesulfonic acid is considered a thermally stable compound.[1][2][3][4][5] However, the sulfonic acid functional group can be susceptible to thermal degradation. Studies on related aromatic sulfonic acids suggest that decomposition can occur in the temperature range of 200-300 °C. The decomposition of aryl sulfonate surfactants has also been noted to begin around 230 °C.

The thermal decomposition of this compound likely proceeds through the cleavage of the carbon-sulfur bond. The primary decomposition products are expected to be pyridine (B92270) and sulfur oxides (SOx), such as sulfur dioxide (SO2) and sulfur trioxide (SO3). The presence of the nitrogen atom in the pyridine ring may influence the decomposition pathway and the nature of the final products.

Due to the limited availability of specific experimental data for this compound, a detailed quantitative summary of its thermal decomposition is not possible at this time. Researchers are encouraged to perform TGA and DSC analyses to determine the precise onset and peak decomposition temperatures, as well as the corresponding mass loss percentages.

Experimental Protocols

To ensure accurate and reproducible data on the thermal stability and decomposition of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound decomposes and the corresponding mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster rates can be used to investigate the kinetics of decomposition.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition, typically up to 600 °C or higher.

-

Isothermal Steps (Optional): Include isothermal holds at specific temperatures to study the rate of decomposition at a constant temperature.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of mass loss.

-

Calculate the percentage of mass loss at each decomposition step.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any phase transitions or decomposition events accompanied by a change in heat flow.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 350 °C).

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed to observe the behavior of the melt-quenched sample.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point from the onset or peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Observe any exothermic peaks that may indicate decomposition.

-

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Theoretical Decomposition Pathway

The following diagram presents a plausible, though not experimentally verified, decomposition pathway for 3-pyridinesulfonic acid. This is a theoretical representation based on the known chemistry of sulfonic acids and pyridine derivatives.

References

- 1. 3-Pyridinesulfonic acid = 98.0 T 636-73-7 [sigmaaldrich.com]

- 2. 3-Pyridinesulfonic acid = 98.0 T 636-73-7 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 3-Pyridinesulfonic acid | 636-73-7 [chemicalbook.com]

- 5. 636-73-7 CAS MSDS (3-Pyridinesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

A Technical Guide to High-Purity 3-Pyridinesulfonate for Research and Drug Development

This technical guide provides an in-depth overview of high-purity 3-Pyridinesulfonate, a key chemical intermediate for researchers, scientists, and professionals in drug development. The guide covers commercial suppliers, purity specifications, and detailed analytical protocols for quality assessment.

Commercial Suppliers and Purity Specifications

High-purity this compound (also known as Pyridine-3-sulfonic acid) is available from a range of commercial chemical suppliers. For research and pharmaceutical applications, a purity of ≥98% is commonly required. The compound is typically supplied as a white to off-white crystalline powder.

A summary of typical product specifications from various suppliers is presented in Table 1. It is important to note that specifications can vary by supplier and batch, and it is recommended to request a certificate of analysis (CoA) for specific lot information.

| Parameter | Typical Specification |

| Purity (Assay) | ≥98.0% (by Titration or HPLC) |

| Appearance | White to off-white crystalline powder |

| Water Content | ≤2.0% (by Karl Fischer Titration) |

| Melting Point | >300 °C |

| Solubility | Soluble in water |

Table 1: Typical Specifications for High-Purity this compound

Prominent Commercial Suppliers:

-

Sigma-Aldrich (Merck): A major supplier offering this compound with a purity of ≥98.0%[1][2][3].

-

Fisher Scientific (Thermo Fisher Scientific): Provides this compound with a purity of 98+%[4].

-

ChemicalBook: An online platform listing numerous suppliers from various countries, with purities typically around 98% or 99%[5].

-

Mallak Specialties Pvt. Ltd.: A manufacturer and exporter offering this compound with a purity of 98%[6].

-

EMCO Chemicals: A supplier offering Pyridine-3-sulfonic acid with a minimum purity of 98%[7].

-

Home Sunshine Pharma: A manufacturer and supplier of 3-Pyridinesulfonic acid[8].

Experimental Protocols for Quality Assessment

To ensure the quality and purity of this compound for research and drug development, several analytical methods are employed. The following are detailed protocols for key quality control experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative analysis of the purity of this compound and can also be used to identify and quantify impurities.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. The retention time of this compound is used for identification, and the peak area is used for quantification against a reference standard.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Reference standard of this compound (known purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

-

Methanol (B129727) (for sample preparation)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 20:80 v/v mixture). Add a small amount of phosphoric acid (e.g., 0.1%) to the aqueous phase to improve peak shape. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a known volume of methanol or the mobile phase to create a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in a known volume of methanol or the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

UV detection wavelength: 262 nm

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Calculation:

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the purity of the sample as a percentage.

-

Determination of Water Content by Karl Fischer Titration

This is a standard method for the accurate determination of water content in solid and liquid samples.

Principle: The Karl Fischer titration is based on a chemical reaction between iodine and sulfur dioxide in the presence of water and a base. The endpoint is detected potentiometrically. The coulometric method is particularly suitable for low water content.

Instrumentation and Reagents:

-

Karl Fischer titrator (coulometric or volumetric)

-

Karl Fischer reagent (commercially available)

-

Anhydrous methanol

-

Syringes and needles

Procedure (Coulometric Method):

-

Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be filled with the appropriate Karl Fischer reagent.

-

Titrator Conditioning: Run a pre-titration to neutralize any ambient moisture in the titration cell until a stable, low drift is achieved.

-

Sample Preparation: Accurately weigh a suitable amount of the this compound sample.

-

Titration: Introduce the weighed sample into the titration cell. The instrument will automatically titrate the water present and display the result, usually in micrograms of water.

-

Calculation: Calculate the water content as a percentage of the total sample weight.

Application in Drug Development: Synthesis of Pyridostigmine Bromide

High-purity this compound is a crucial starting material in the synthesis of various pharmaceutical compounds. One notable application is in the production of Pyridostigmine Bromide, a medication used to treat myasthenia gravis.

Role in Synthesis

While the complete synthesis of Pyridostigmine Bromide involves multiple steps, this compound serves as a key precursor. The sulfonic acid group can be chemically modified in subsequent reactions to build the final drug molecule.

Mechanism of Action of Pyridostigmine Bromide

Pyridostigmine Bromide functions as a reversible acetylcholinesterase inhibitor.[1][5][9][10][11] Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the neuromuscular junction.[2][7][9][12][13] By inhibiting this enzyme, Pyridostigmine Bromide increases the concentration and duration of action of acetylcholine at the nicotinic receptors on the muscle endplate.[1][5][10] This leads to improved neuromuscular transmission and increased muscle strength, which is beneficial for patients with myasthenia gravis, a condition characterized by muscle weakness due to antibodies blocking acetylcholine receptors.[9][11]

This guide provides essential technical information for scientists and researchers working with high-purity this compound. By understanding the available commercial sources, implementing rigorous quality control protocols, and appreciating its role in the synthesis of important pharmaceuticals, professionals can effectively utilize this compound in their research and development endeavors.

References

- 1. droracle.ai [droracle.ai]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. img.antpedia.com [img.antpedia.com]

- 4. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 5. droracle.ai [droracle.ai]

- 6. How to assess the good Quality of Linear Alkyl Benzene Sulphonic Acid (LABSA) - CSM [csi-ind.com]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labicom.cz [labicom.cz]

- 9. What is the mechanism of Pyridostigmine Bromide? [synapse.patsnap.com]

- 10. Pyridostigmine - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

Environmental Fate and Degradation of 3-Pyridinesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the specific environmental fate and degradation of 3-Pyridinesulfonate is limited in publicly available literature. This guide synthesizes the available information and, where explicitly stated, draws analogies from the degradation of the parent compound, pyridine (B92270), and other sulfonated aromatic compounds to provide a comprehensive overview. All extrapolated information should be interpreted with caution.

Executive Summary

This compound is a water-soluble, organic compound utilized in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and as an addition agent in electroplating.[1] Its environmental fate is of interest due to its potential for release into aquatic and terrestrial ecosystems. This guide provides a detailed overview of the current understanding of the environmental persistence, degradation pathways, and potential for bioaccumulation of this compound. Available data suggests the compound is likely to be mobile in the environment due to its water solubility. While specific biodegradation studies are scarce, the degradation of the pyridine ring is expected to follow pathways established for pyridine, involving microbial-mediated ring cleavage. Abiotic degradation through photolysis may also contribute to its environmental transformation.

Physicochemical Properties and Environmental Mobility

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and transport in the environment.

| Property | Value | Implication for Environmental Fate | Source |

| Molecular Formula | C₅H₅NO₃S | - | [2] |

| Molecular Weight | 159.16 g/mol | - | [2] |

| Water Solubility | Soluble | High mobility in aqueous environments, potential for groundwater contamination. | [1] |

| log Pow (Octanol-Water Partition Coefficient) | -2.35 | Low potential for bioaccumulation in organisms. | Fisher Scientific |

| Melting Point | >300 °C | Low volatility, unlikely to be present in the atmosphere in significant concentrations. | [2] |

| Sensitivity | Light sensitive | Susceptible to photodegradation in the presence of light. | [1] |

Biodegradation

Aerobic Biodegradation of the Pyridine Ring

Numerous bacterial strains have been identified that can utilize pyridine as a sole source of carbon and nitrogen. The aerobic degradation pathway typically involves an initial hydroxylation of the pyridine ring, followed by ring cleavage.

Key Microbial Genera Involved in Pyridine Degradation:

-

Arthrobacter

-

Paracoccus

-

Pseudomonas

-

Bacillus

Proposed General Pathway for Aerobic Pyridine Biodegradation:

The initial attack on the pyridine ring is a critical step. In some bacteria, this is initiated by a monooxygenase enzyme. The subsequent steps involve a series of enzymatic reactions leading to the formation of central metabolic intermediates that can enter the Krebs cycle.

References

The Industrial Versatility of 3-Pyridinesulfonate: A Technical Guide

An In-depth exploration of the synthesis, properties, and diverse industrial applications of 3-Pyridinesulfonate and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives are a class of chemical compounds that have garnered significant interest across various industrial sectors due to their unique chemical properties. The presence of both a pyridine (B92270) ring and a sulfonic acid group imparts a versatile reactivity, making them valuable intermediates and additives in electroplating, pharmaceutical synthesis, and the manufacturing of dyes. This technical guide provides a comprehensive overview of the synthesis of this compound and its key derivatives, alongside a detailed examination of their current and potential industrial applications. The information presented is supported by quantitative data and detailed experimental protocols to facilitate further research and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its key derivative, 3-pyridinesulfonyl chloride, can be achieved through various methods. The choice of method often depends on the desired purity, yield, and scale of production.

Synthesis of 3-Pyridinesulfonyl Chloride

A common and efficient method for the synthesis of 3-pyridinesulfonyl chloride involves the diazotization of 3-aminopyridine (B143674), followed by a sulfonyl chlorination reaction. This multi-step process offers high yields and is suitable for industrial-scale production.[1][2][3]

Experimental Protocol: Synthesis of 3-Pyridinesulfonyl Chloride from 3-Aminopyridine [1][3]

-

Diazotization:

-

Add 3-aminopyridine to a solution of 6-10 mol/L diluted hydrochloric acid in a reaction vessel.

-

Cool the mixture to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (B80452) dropwise, maintaining the temperature at 0-5 °C.

-

Following the addition of sodium nitrite, add an aqueous solution of sodium fluoborate dropwise, again maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture for 30-60 minutes at 0-5 °C.

-

Collect the resulting precipitate (diazonium fluoborate salt) by suction filtration.

-

Wash the filter cake with cold (0-5 °C) 6-10 mol/L diluted hydrochloric acid.

-

Dry the solid for the next step.

-

-

Sulfonyl Chlorination:

-

Add thionyl chloride dropwise to water, then cool to approximately 0-5 °C.

-

Add cuprous chloride to the solution.

-

Add the dried diazonium fluoborate from the previous step to the solution in batches, controlling the temperature at 0-5 °C.

-

Allow the reaction to proceed overnight at 0-5 °C.

-

Extract the reaction mixture with dichloromethane (B109758).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Concentrate the filtrate to remove the dichloromethane, yielding pyridine-3-sulfonyl chloride.

-

Table 1: Quantitative Data for the Synthesis of 3-Pyridinesulfonyl Chloride[1][3]

| Reactant/Product | Molar Ratio | Reagent | Conditions | Yield | Purity |

| Diazotization | |||||

| 3-Aminopyridine | 1 | ||||

| Sodium Nitrite | ~1.05 | 0-5 °C | ~95% | ||

| Sodium Fluoborate | ~1.2 | ||||

| Sulfonyl Chlorination | |||||

| Diazonium Fluoborate | 1 | ||||

| Thionyl Chloride | 2 | 0-5 °C, overnight | ~91% | ||

| Cuprous Chloride | 0.01 |

Synthesis of 3-Pyridinesulfonamide

3-Pyridinesulfonamide, a key intermediate in the synthesis of various pharmaceuticals, can be readily prepared from 3-pyridinesulfonyl chloride.

Experimental Protocol: Synthesis of 3-Pyridinesulfonamide [4]

-

Dissolve pyridine-3-sulfonyl chloride in tetrahydrofuran (B95107) (THF).

-

Add a solution of ammonia (B1221849) in dioxane to the THF solution.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic phase sequentially with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield pyridine-3-sulfonamide.

Table 2: Quantitative Data for the Synthesis of 3-Pyridinesulfonamide[4]

| Reactant/Product | Molar Ratio | Reagent | Conditions | Yield |

| Pyridine-3-sulfonyl chloride | 1 | |||

| Ammonia | 8.5 | in Dioxane | Room Temp, 1 hr | 71% |

| Pyridine-3-sulfonamide | - | - | - | - |

Industrial Applications

Electroplating

This compound is utilized as a special addition agent in precious metal and nickel electroplating baths.[5][6][7] Its primary function is to improve the characteristics of the deposited metal layer. While specific quantitative data on the performance of this compound is limited in publicly available literature, related pyridine derivatives have been shown to influence deposit morphology, leading to smoother, more compact, and level coatings.[7] The sulfonic acid group enhances the solubility and stability of the additive in the aqueous plating bath. It is believed that this compound acts as a leveler and brightener by adsorbing onto the cathode surface and influencing the metal deposition process.

Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of a variety of pharmaceutical compounds.[8][9][10] The pyridine ring is a common scaffold in many biologically active molecules, and the sulfonyl group provides a versatile handle for further chemical modifications. For instance, 3-pyridinesulfonyl chloride is a key precursor for the synthesis of sulfonamides, a class of drugs with antibacterial and other therapeutic properties.[4][10]

Table 3: Examples of Pharmaceutical Intermediates from this compound Derivatives

| Derivative | Application | Reference |

| 3-Pyridinesulfonamide | Precursor for various sulfonamide drugs | [4] |

| Pyridine-based intermediates | Synthesis of Omeprazole and other proton pump inhibitors | [9] |

Dye Synthesis

The reactive nature of this compound makes it a valuable component in the synthesis of water-soluble reactive dyes.[8] The sulfonic acid group enhances the water solubility of the dye molecule, which is essential for textile dyeing processes. Azo dyes, which constitute a significant portion of synthetic dyes, can be synthesized through the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. While specific examples detailing the use of 3-aminopyridine-5-sulfonic acid in high-yield dye synthesis are not extensively documented in readily available literature, the general synthetic route for azo dyes is well-established.[11][12][13]

General Experimental Workflow: Azo Dye Synthesis [11]

-

Diazotization: An aromatic amine (e.g., a derivative of 3-aminopyridine) is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Coupling: The diazonium salt solution is added to a solution of a coupling component (e.g., a phenol (B47542) or another aromatic amine) dissolved in an alkaline solution, also maintained at a low temperature. The azo dye precipitates out of the solution.

-

Isolation: The precipitated dye is collected by filtration, washed, and dried.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant industrial applications. Their synthesis, particularly of the key intermediate 3-pyridinesulfonyl chloride, is well-established and offers high yields. While their roles in electroplating, pharmaceutical synthesis, and dye manufacturing are recognized, there remains a need for more comprehensive quantitative data to fully elucidate their performance benefits in these applications. Further research into the specific mechanisms of action, particularly in electroplating, and the development of novel pharmaceuticals and dyes based on this scaffold, will undoubtedly expand their industrial importance. This guide serves as a foundational resource for scientists and researchers aiming to explore and capitalize on the potential of this compound.

References

- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 2. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 4. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US3305461A - Nickel electroplating bath with additives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cuhk.edu.hk [cuhk.edu.hk]

- 12. researchgate.net [researchgate.net]

- 13. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Pyridinesulfonate in Reverse-Phase HPLC Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone analytical technique for the separation, quantification, and purification of a wide range of molecules. However, highly polar and ionic compounds, such as basic drugs, peptides, and proteins, often exhibit poor retention on nonpolar stationary phases. Ion-pairing chromatography is a technique used to enhance the retention of these analytes.[1] This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on the reversed-phase column.

3-Pyridinesulfonic acid, as a sulfonated compound, has the potential to be used as an ion-pairing agent for the analysis of cationic species in reverse-phase HPLC. Alkylsulfonates are commonly employed for the analysis of cations, where they form ion pairs and allow for separation on C8 or C18 columns.[1] The pyridine (B92270) ring in 3-pyridinesulfonic acid may also offer alternative selectivity compared to simple alkylsulfonates.

While specific, detailed application notes for 3-Pyridinesulfonate as an ion-pairing reagent are not widely available in scientific literature, this document provides a generalized framework and protocol for its use based on the established principles of ion-pair chromatography. This information is intended to serve as a starting point for method development.

Principle of Ion-Pairing with this compound

In a typical reverse-phase setup, a C18 column is used with a polar mobile phase. When 3-pyridinesulfonic acid is added to the mobile phase, the sulfonate group can form an ion pair with positively charged analytes (e.g., protonated basic drugs or peptides). This interaction masks the charge of the analyte, making the resulting complex more hydrophobic and increasing its affinity for the nonpolar stationary phase, leading to longer retention times and potentially improved separation.

Potential Applications

Based on the properties of sulfonated ion-pairing reagents, this compound could be applicable for the analysis of:

-

Basic and Cationic Drugs: Many pharmaceutical compounds are basic and exist as cations at acidic to neutral pH.

-

Peptides and Proteins: The basic amino acid residues (lysine, arginine, histidine) in peptides and proteins are positively charged at low pH and can interact with an anionic ion-pairing agent.

-

Other Polar Cationic Compounds: Various small organic molecules that carry a positive charge.

Experimental Protocol: A General Guideline for Method Development

The following is a generalized protocol for developing an RP-HPLC method using 3-pyridinesulfonic acid as an ion-pairing agent. Optimization of these parameters will be necessary for specific applications.

1. Materials and Reagents:

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade methanol (B129727) (MeOH)

-

High-purity water (e.g., Milli-Q or equivalent)

-

3-Pyridinesulfonic acid (high purity)

-

Acid for pH adjustment (e.g., phosphoric acid, trifluoroacetic acid - TFA)

-

Analytes of interest

-

Reversed-phase HPLC column (e.g., C18 or C8, 3-5 µm particle size, 100-300 Å pore size)

2. Mobile Phase Preparation:

-

Aqueous Component (Mobile Phase A):

-

Dissolve 3-pyridinesulfonic acid in high-purity water to a final concentration typically in the range of 5-20 mM.

-

Adjust the pH of the solution using an appropriate acid. A common starting pH for the analysis of basic compounds is in the range of 2.5 to 4.0 to ensure complete protonation of the analytes.

-

Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.

-

-

Organic Component (Mobile Phase B):

-

Prepare a mixture of the organic solvent (e.g., acetonitrile or methanol) and water, often in a 90:10 or 80:20 (v/v) ratio.

-

It is good practice to also include the same concentration of 3-pyridinesulfonic acid and maintain the same pH as Mobile Phase A to prevent baseline shifts during gradient elution.

-

Filter the organic mobile phase through a compatible solvent filter.

-

3. HPLC System and Conditions:

A typical starting point for HPLC conditions is provided in the table below. These will require optimization for each specific application.

| Parameter | Typical Starting Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM 3-Pyridinesulfonic acid in water, pH adjusted to 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection Wavelength | UV detection at a wavelength appropriate for the analyte(s) |

| Injection Volume | 5-20 µL |

4. Experimental Workflow:

The general workflow for developing and running an analysis using this compound as an ion-pairing agent is depicted in the following diagram.

Data Presentation

As no specific application data for this compound as an ion-pairing agent was found in the literature, a table of quantitative data cannot be provided. For method development, it is recommended to create a similar table to the one below to track the retention time (RT), resolution (Rs), and tailing factor (Tf) of the analytes of interest as different chromatographic parameters are varied.

Table 1: Example Data Table for Method Development

| Analyte | Mobile Phase A Composition | % Organic | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |

| Compound X | 10 mM 3-PSA, pH 3.0 | Gradient | Data | Data | Data |

| Compound Y | 10 mM 3-PSA, pH 3.0 | Gradient | Data | Data | Data |

| Compound Z | 20 mM 3-PSA, pH 3.5 | Gradient | Data | Data | Data |

3-PSA: 3-Pyridinesulfonic acid

Considerations and Method Optimization

-

Concentration of this compound: Increasing the concentration of the ion-pairing reagent generally increases the retention of the analytes up to a certain point, after which the stationary phase becomes saturated.

-

pH of the Mobile Phase: The pH should be controlled to ensure the analytes of interest are in their desired ionic state.

-

Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. The choice of solvent can affect the selectivity of the separation.

-

Column Equilibration: Ion-pairing chromatography often requires longer column equilibration times for the reagent to adsorb onto the stationary phase and provide reproducible retention times.

-

MS Compatibility: 3-Pyridinesulfonic acid is a non-volatile salt, which can cause contamination of the mass spectrometer interface. If MS detection is required, alternative volatile ion-pairing agents or specialized techniques to remove the non-volatile reagent post-column would be necessary.

Conclusion

References

Application Notes and Protocols for 3-Pyridinesulfonate as a Derivatizing Agent in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Pyridinesulfonyl chloride is a derivatizing agent used to enhance the ionization efficiency and sensitivity of various analytes in liquid chromatography-mass spectrometry (LC-MS), particularly for compounds containing phenolic or primary and secondary amine functional groups.[1][2][3] Its high proton affinity makes it an effective tag for improving detection in positive ion electrospray ionization (ESI).[2][4] A significant advantage of using 3-pyridinesulfonyl chloride over other common derivatizing agents, such as dansyl chloride, is its tendency to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS), which aids in structural elucidation and improves specificity.[2][4][5] This attribute is particularly beneficial for both qualitative and quantitative analyses. This document provides detailed application notes and protocols for the use of 3-pyridinesulfonate as a derivatizing agent for mass spectrometry.

Applications

3-Pyridinesulfonyl chloride has been successfully employed for the derivatization of a range of analytes, including:

-

Steroidal Estrogens: Enhancing the sensitivity for the determination of estrogens like 17β-estradiol in biological matrices such as serum.[2][4]

-

Bisphenols: Improving the detection of bisphenol A (BPA) and its analogues in beverages.[1][6]

-

Metabolites: Increasing the sensitivity of metabolites formed during in vitro cytochrome P450 incubations.[1]

-

Primary and Secondary Amines: Although less documented specifically for 3-pyridinesulfonyl chloride in the provided results, the reactivity of sulfonyl chlorides with primary and secondary amines is a well-established chemical principle, suggesting its potential applicability.

Quantitative Data Summary

The derivatization of analytes with 3-pyridinesulfonyl chloride leads to a significant improvement in analytical sensitivity and performance. The following tables summarize the quantitative data from studies utilizing this derivatization agent.

Table 1: Quantitative Performance for 17β-Estradiol (E2) in Serum

| Parameter | Value | Reference |

| Linearity Range | 10–1000 pg/mL | [4] |

| Correlation Coefficient (r²) | > 0.997 | [4] |

| Lower Limit of Quantitation (LLOQ) | 50 ng/L (low level QC) | [4] |

| Inter-day Accuracy | Within 15% | [4] |

| Inter-day Precision | Within 15% | [4] |

Table 2: Optimized Derivatization Conditions for Bisphenols

| Parameter | Optimal Value | Reference |

| Temperature | 70 °C | [6] |

| pH | 10 | [6] |

| Reaction Time | 15 min | [6] |

Experimental Protocols

Protocol 1: Derivatization of Steroidal Estrogens in Serum

This protocol is adapted from the analysis of 17β-estradiol (E2) in serum.[4]

Materials:

-

3-Pyridinesulfonyl (PS) chloride

-

Acetone

-

Sodium bicarbonate buffer (0.1 M, pH 10)

-

Methylene (B1212753) chloride

-

Nitrogen gas supply

-

Heater block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To 2 mL of serum, add a known amount of internal standard (e.g., E2-d5).

-

Extract the sample with 12 mL of methylene chloride by rotating for 30 minutes at room temperature.

-

Separate the organic phase and evaporate the solvent to approximately 2 mL.

-

Transfer the extract to a reaction vial and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add 80 µL of 0.1 M sodium bicarbonate buffer (pH 10) to the dried extract.

-

Add 80 µL of a 1.0 mg/mL solution of PS chloride in acetone.

-

Vortex the vial to ensure thorough mixing.

-

Place the vial in a heater block at 60°C for 15 minutes.

-

After incubation, cool the reaction mixture on ice for 10 minutes.

-

-

LC-MS/MS Analysis:

-

Transfer the cooled reaction mixture to an autosampler vial for injection into the LC-MS/MS system.

-

Perform analysis using an appropriate chromatographic method coupled with tandem mass spectrometry, monitoring the specific precursor-to-product ion transitions for the derivatized analyte and internal standard.

-

Protocol 2: Derivatization of Bisphenols in Liquid Samples

This protocol is based on the derivatization of bisphenol A and its analogues.[6]

Materials:

-

3-Pyridinesulfonyl (PS) chloride

-

Acetonitrile

-

Sodium carbonate buffer (50 mmol L⁻¹, pH 10)

-

Nitrogen gas supply

-

Heater block

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Evaporate an aliquot of the sample (or standard solution) to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add 200 µL of 50 mmol L⁻¹ sodium carbonate buffer (pH 10) to the dried sample.

-

Add 200 µL of a 1 mg/mL solution of PS chloride in acetonitrile.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at 60°C for 5 minutes.

-

After incubation, cool the vial on ice.

-

-

LC-MS/MS Analysis:

-

The sample is now ready for injection into the LC-MS/MS system.

-

Analyze the sample using a suitable LC-MS/MS method with optimized parameters for the detection of the derivatized bisphenols.

-

Visualizations

Derivatization Reaction Mechanism

The derivatization reaction of a phenolic compound with 3-pyridinesulfonyl chloride proceeds via a nucleophilic attack of the phenoxide ion on the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonate ester and the elimination of a chloride ion. The reaction is typically carried out under basic conditions to facilitate the deprotonation of the phenol (B47542).

Caption: Derivatization of a phenol with 3-pyridinesulfonyl chloride.

Experimental Workflow

The overall experimental workflow for the analysis of samples using this compound derivatization involves sample preparation, the derivatization reaction, and subsequent analysis by LC-MS/MS.

Caption: General experimental workflow for this compound derivatization.

Signaling Pathway Analogy for Enhanced Detection

This diagram illustrates the logical relationship of how this compound derivatization acts as a signal enhancer for mass spectrometry, analogous to a biological signaling pathway.

Caption: Signal enhancement pathway for mass spectrometry detection.

References

- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragme… [ouci.dntb.gov.ua]

- 4. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Highly Sensitive Quantification of Steroidal Estrogens using 3-Pyridinesulfonate Derivatization for LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of steroidal estrogens, such as 17β-estradiol (E2), estrone (B1671321) (E1), and estriol (B74026) (E3), is crucial in various fields, including clinical diagnostics, endocrinology, and environmental monitoring. These hormones are often present at very low physiological concentrations (pg/mL range), posing a significant analytical challenge. Chemical derivatization is a powerful strategy to enhance the sensitivity of detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Derivatization with pyridine-3-sulfonyl (PS) chloride at the C-3 phenolic hydroxyl group of estrogens significantly improves their ionization efficiency in electrospray ionization (ESI) mass spectrometry.[1][2] Unlike other common derivatizing agents like dansyl chloride, which often yield fragment ions dominated by the derivatizing moiety, PS-derivatives produce abundant and specific fragment ions of the estrogen molecule itself.[1][2] This characteristic allows for more reliable and specific quantification, making PS-derivatization a superior choice for robust and sensitive estrogen analysis.

Principle of the Method

The protocol involves the chemical modification of the phenolic hydroxyl group of steroidal estrogens with 3-pyridinesulfonyl chloride. The reaction introduces a pyridine (B92270) group, which has a high proton affinity, leading to a significant enhancement of the signal in positive ion ESI-MS. The derivatized estrogens are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high sensitivity and specificity for the quantification of various estrogens in complex biological matrices like serum.

Experimental Protocol

Materials and Reagents

-

Steroidal estrogen standards (e.g., 17β-estradiol, Estrone, Estriol)

-

Pyridine-3-sulfonyl chloride (PS-Cl)

-

Isotope-labeled internal standards (e.g., 17β-estradiol-d5)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Sodium bicarbonate

-

Sodium carbonate buffer (pH 9.0)

-

Formic acid

-

Nitrogen gas for evaporation

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables for sample preparation.

Sample Preparation (from Serum)

-

Spiking: To 500 µL of serum sample, add the internal standard (e.g., 50 µL of 1 ng/mL estradiol-d5).

-

Extraction: Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.[3]

Derivatization Procedure

-

Prepare a fresh solution of 1 mg/mL pyridine-3-sulfonyl chloride in acetonitrile.

-

Prepare a 100 mM sodium bicarbonate solution.[3]

-

To the dried sample extract, add 50 µL of the pyridine-3-sulfonyl chloride solution and 50 µL of 100 mM sodium bicarbonate.[3]

-

Vortex the mixture briefly to ensure all residue is dissolved.

-

Incubate the reaction mixture at 65°C for 15 minutes.[3]

-

After incubation, allow the sample to cool to room temperature.

-

Add 100 µL of a water:acetonitrile (1:1) solution.[3]

-

Centrifuge the sample to pellet any precipitate.

-

Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable.[3]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient from ~30% B to 95% B over several minutes to ensure separation of estrogen derivatives.

-

Ionization: Positive Electrospray Ionization (ESI+)

-

MS Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each derivatized estrogen and internal standard.

Data Presentation

Table 1: MRM Transitions for PS-Derivatized Estrogens

The product ion spectrum of the PS derivative of estrogens shows intense analyte-specific fragment ions.[2] For 17β-estradiol (E2), the protonated molecule [M+H]⁺ is observed at m/z 414. Collision-induced dissociation (CID) yields significant product ions at m/z 272 (radical E2 cation) and m/z 350 (loss of SO₂).[2] These transitions provide high specificity for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier |

| Estrone-PS | 412.1 | 270.1 | 348.1 |

| 17β-Estradiol-PS | 414.1 | 272.1 | 350.1 |

| Estriol-PS | 430.1 | 288.1 | 366.1 |

| 17β-Estradiol-d5-PS (IS) | 419.1 | 277.1 | 355.1 |

Data is compiled based on typical fragmentation patterns observed for PS-derivatized estrogens.[1][2]

Table 2: Method Performance for 17β-Estradiol (E2) Analysis

A quantitative method for E2 in serum using PS-derivatization demonstrated excellent linearity and sensitivity.[1]

| Parameter | Result |

| Calibration Curve Range | 10–1000 pg/mL |

| Linearity (r²) | > 0.997 |

| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |

Quantitative data for E2 analysis in serum as its PS derivative.[1]

Visualizations

Estrogen Signaling Pathway

Estrogens exert their biological effects primarily through genomic signaling pathways involving estrogen receptors (ERα and ERβ).[4] Understanding this pathway is critical for drug development professionals targeting these mechanisms.

References

- 1. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.cn [documents.thermofisher.cn]

- 4. research.ed.ac.uk [research.ed.ac.uk]

Application Notes and Protocols for 3-Pyridinesulfonate as an Additive in Electroplating Baths

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Pyridinesulfonate and its derivatives, such as Pyridinium (B92312) Propyl Sulfonate (PPS) and Pyridinium Hydroxy Propyl Sulfobetaine (PPSOH), as additives in electroplating baths. The information is intended to guide researchers and professionals in utilizing these compounds to enhance the quality and properties of electrodeposited metallic coatings.

Introduction to this compound in Electroplating

This compound and its related compounds are nitrogen-heterocyclic organic molecules that act as highly effective leveling agents and brighteners in electroplating processes.[1] When added in small quantities to electroplating baths, these additives can significantly improve the surface finish, mechanical properties, and overall performance of the deposited metal layer. Their primary applications are in nickel, zinc, and copper electroplating, where they contribute to producing smooth, bright, and ductile coatings.[2][3][4]

The mechanism of action for these additives generally involves their adsorption onto the cathode surface during electrodeposition. This adsorption is often preferential to areas of high current density, such as peaks and protrusions on the substrate. By inhibiting metal deposition at these points, the additive promotes metal growth in the valleys and recesses, leading to a leveled, smoother surface.[3][5]

Applications in Different Electroplating Baths

Nickel Electroplating

In nickel electroplating, particularly in Watts-type baths, pyridinium sulfonates like PPS and PPSOH are used as secondary brighteners and strong leveling agents.[2][3] They are crucial for achieving a brilliant, mirror-like finish and for eliminating surface imperfections.

Key Effects:

-

Brightening: Produces a bright and lustrous nickel deposit.

-